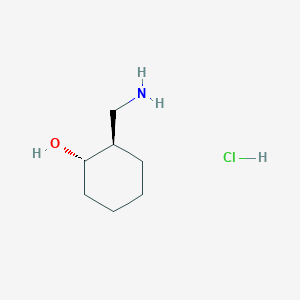

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride

Descripción

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol hydrochloride (CAS: 1909293-69-1) is a chiral cyclohexanol derivative with an aminomethyl group at the 2-position and a hydroxyl group at the 1-position. Its molecular formula is C₇H₁₆ClNO (MW: 165.66 g/mol), and it exists as a hydrochloride salt to enhance stability and aqueous solubility . This compound is used in research as a chiral building block in organic synthesis and pharmaceutical development .

Propiedades

IUPAC Name |

(1S,2R)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYXWKUCIQHOCP-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(Aminomethyl)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, using hydrogen gas as the reducing agent.

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through crystallization or chromatography to obtain the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Aminomethyl)cyclohexanone or 2-(Aminomethyl)cyclohexanal.

Reduction: Formation of various amine derivatives.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related cyclohexanol derivatives:

Key Observations:

Stereochemistry : The (1S,2R) configuration distinguishes the target compound from cis/trans isomers and racemic mixtures. Enantiomeric purity may enhance binding specificity in chiral environments (e.g., enzyme active sites) .

Tramadol’s 3-methoxyphenyl group confers opioid receptor affinity, absent in the target compound .

Molecular Weight: The target compound’s higher MW compared to cis/trans analogs (165.66 vs. 151.63) is due to the additional methylene group in the aminomethyl substituent.

Actividad Biológica

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride is a chiral organic compound with significant potential in medicinal chemistry. Characterized by an aminomethyl group and a hydroxyl group attached to a cyclohexane ring, this compound exhibits various biological activities. Understanding its mechanisms of action and biological effects is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride is CHClN\O. The presence of both the amino and hydroxyl functional groups allows for diverse interactions within biological systems, enhancing its potential as a pharmacological agent.

The mechanism of action involves the interaction of the aminomethyl group with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in electrostatic interactions, which modulate the activity of these biological molecules. This interaction can influence various biochemical pathways, leading to significant physiological responses .

1. Neuropharmacological Effects

Research indicates that (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride may exhibit neuroprotective properties. Its structure allows it to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

2. Analgesic Properties

The compound has been explored for its analgesic effects, particularly in the context of pain management. It has shown promise as a non-opioid analgesic, minimizing side effects typically associated with opioid treatments .

3. Anticancer Activity

Preliminary studies suggest that (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride may possess anticancer properties. Its ability to inhibit tumor growth has been evaluated in various cancer cell lines, showing reduced proliferation rates under certain conditions .

Research Findings and Case Studies

Comparative Analysis

The biological activity of (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride can be compared to other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R,S)-2-(aminomethyl)cyclohexanol | Similar structure but different stereochemistry | Potentially different pharmacological effects |

| 3-Amino-1-butanol | Straight-chain structure | Known for neuroprotective effects |

| 4-Aminobutanol | Similar amine functionality | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.